N-(2,5-dimethylphenyl)-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide
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Overview
Description
N-(2,5-DIMETHYLPHENYL)-1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methanesulfonyl group, an indole ring, and a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-DIMETHYLPHENYL)-1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the indole ring. The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The methanesulfonyl group can be introduced through sulfonylation reactions using methanesulfonyl chloride and a base such as triethylamine . The final step involves the formation of the carboxamide group through amidation reactions using appropriate amines and coupling agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2,5-DIMETHYLPHENYL)-1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols) . Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
N-(2,5-DIMETHYLPHENYL)-1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2,5-DIMETHYLPHENYL)-1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives and sulfonyl-containing molecules . Examples include:
- N-(2,5-DIMETHYLPHENYL)-1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE
- N-(2,5-DIMETHYLPHENYL)-1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE
Uniqueness
The uniqueness of N-(2,5-DIMETHYLPHENYL)-1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties . This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H20N2O3S |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-1-methylsulfonyl-2,3-dihydroindole-5-carboxamide |
InChI |
InChI=1S/C18H20N2O3S/c1-12-4-5-13(2)16(10-12)19-18(21)15-6-7-17-14(11-15)8-9-20(17)24(3,22)23/h4-7,10-11H,8-9H2,1-3H3,(H,19,21) |
InChI Key |
YJKPXBJGQMIQGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC3=C(C=C2)N(CC3)S(=O)(=O)C |
Origin of Product |
United States |
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